Cas no 1602477-72-4 (methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate)

Methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at the 4-position and a furan-3-yl moiety at the 2-position, esterified at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and ester functionalities allows for further derivatization, enabling the synthesis of more complex heterocyclic systems. Its furan ring enhances electron-rich properties, potentially improving reactivity in cross-coupling or cyclization reactions. The compound’s stability under standard conditions and well-defined reactivity make it a valuable intermediate in medicinal chemistry and material science research.
methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate structure
1602477-72-4 structure
Product Name:methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate
CAS No:1602477-72-4
MF:C10H9N3O3
MW:219.196761846542
CID:6391677
PubChem ID:116646673
Update Time:2025-10-28

methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate
    • EN300-11136644
    • 1602477-72-4
    • Inchi: 1S/C10H9N3O3/c1-15-10(14)7-4-12-9(13-8(7)11)6-2-3-16-5-6/h2-5H,1H3,(H2,11,12,13)
    • InChI Key: HXEVHYZIDGGEPY-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C1N=CC(C(=O)OC)=C(N)N=1

Computed Properties

  • Exact Mass: 219.06439116g/mol
  • Monoisotopic Mass: 219.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 91.2Ų

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Additional information on methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate

Methyl 4-Amino-2-(Furan-3-Yl)Pyrimidine-5-Carboxylate: A Comprehensive Overview

Methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate, also known by its CAS number 1602477-72-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug development. The structure of methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate is characterized by a pyrimidine ring system substituted with an amino group at position 4, a furan moiety at position 2, and a methyl ester group at position 5. These substituents play a crucial role in determining the compound's chemical properties and biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments. Methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate has been the focus of several research efforts aimed at understanding its potential as a lead compound for drug discovery. For instance, researchers have explored its ability to inhibit key enzymes involved in viral replication, making it a promising candidate for antiviral therapies. Additionally, its structural similarity to certain nucleosides has led to investigations into its role as a building block for nucleic acid analogs.

The synthesis of methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate involves a multi-step process that typically begins with the preparation of the pyrimidine ring. This is followed by the introduction of the amino and furan substituents through various coupling reactions. The final step involves esterification to yield the methyl carboxylate derivative. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

From a biological standpoint, methyl 4-amino-2-(furan-3-yl)pyrimidine-5-carboxylate has demonstrated selectivity towards specific cellular targets, such as protein kinases and nucleic acid polymerases. These findings suggest that it could serve as a scaffold for developing highly specific inhibitors with reduced off-target effects. Furthermore, its ability to penetrate cellular membranes and exhibit bioavailability in vivo has been validated through preclinical studies.

One area where methyl 4-amino-2-(furan-3-y1)pyrimidine-carboxylate has shown particular promise is in cancer therapy. Researchers have found that this compound can modulate signaling pathways critical for tumor growth and metastasis. For example, it has been shown to inhibit the activity of certain oncogenic kinases, thereby inducing apoptosis in cancer cells while sparing healthy cells. These findings underscore its potential as a targeted therapeutic agent with minimal systemic toxicity.

In addition to its therapeutic applications, methyl 4-amino-furan-pyrimidine-carboxylate has also been explored for its role in diagnostics. Its ability to bind selectively to certain biomolecules makes it a candidate for use in biosensor technologies. Recent advancements in nanotechnology have further enhanced its potential in this domain by enabling the integration of this compound into highly sensitive detection systems.

From an environmental perspective, the stability and biodegradability of methyl 4-amino-furan-pyrimidine-carboxylate are critical considerations for its large-scale production and use. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and ensure sustainable practices during manufacturing.

In conclusion, methyl 4-amino-furan-pyrimidine-carboxylate (CAS No: 160247772) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological characterization, positions it as a valuable tool in drug discovery and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing medical science.

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